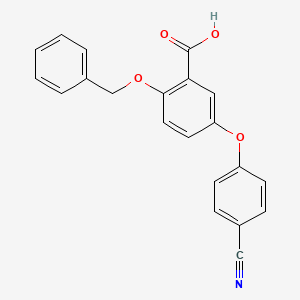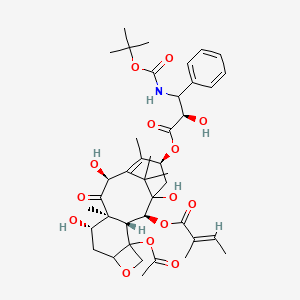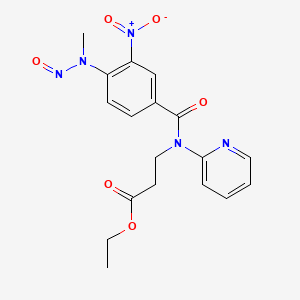
Ethyl 3-(4-(methyl(nitroso)amino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-(methyl(nitroso)amino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is a complex organic compound. Its structure comprises an ethyl ester of a substituted propanoate, intricately linked with a benzamido group that contains a nitroso methyl group, a nitro group, and a pyridinyl moiety. This compound's elaborate and specific design allows it to participate in unique chemical reactions and serves a variety of research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-(methyl(nitroso)amino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate often involves multiple reaction steps. A common synthetic route might include:
Formation of the Benzamide Core: : Starting with a suitably substituted benzoyl chloride, react with an appropriate amine to form the benzamide core.
Nitration: : Introduce nitro groups into the aromatic ring using a nitrating agent such as nitric acid.
Nitrosation: : Nitrosate the amino group using a nitrosating agent like sodium nitrite under acidic conditions.
Esterification: : Finally, esterify the carboxylic acid group with ethanol using a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial synthesis of such complex compounds typically involves:
Large-scale Reactors: : Utilizing reactors capable of handling high volumes and maintaining precise control over reaction conditions.
Automated Processes: : Employing automation for consistent quality and yield.
Purification Steps: : Implementing advanced purification techniques such as crystallization, distillation, or chromatography to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Ethyl 3-(4-(methyl(nitroso)amino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized using strong oxidizing agents, possibly affecting the nitroso group or the ethyl ester moiety.
Reduction: : Reduction reactions can target the nitro group, converting it to an amine under conditions with reducing agents like hydrogen gas over a palladium catalyst.
Substitution: : Aromatic substitution can occur on the benzene ring, particularly at positions activated by the electron-withdrawing nitro group.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalysts such as palladium on carbon or reducing agents like sodium borohydride.
Substitution: : Halogenating agents or nitrating mixtures for electrophilic aromatic substitution.
Major Products Formed
Oxidation: : Could lead to the formation of carboxylic acids or quinones.
Reduction: : Formation of amines or hydroxylamines.
Substitution: : Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Ethyl 3-(4-(methyl(nitroso)amino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate finds applications in multiple scientific fields:
Chemistry: : Used as an intermediate in synthesizing more complex molecules or studying reaction mechanisms.
Medicine: : Investigated for pharmacological properties, possibly as a precursor for developing new drugs.
Industry: : Utilized in the production of specialty chemicals or as a model compound for testing reaction conditions.
Mechanism of Action
The compound's mechanism of action depends on its functional groups. The nitroso and nitro groups might interact with biological molecules, undergoing biotransformation. Its benzamido group can target specific receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Other Compounds
Ethyl 3-(4-(methyl(nitroso)amino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is unique due to its combination of functional groups, providing distinct reactivity and interaction profiles compared to simpler analogs such as:
Ethyl 3-nitrobenzoate: : Lacks the nitroso and pyridinyl groups.
N-(pyridin-2-yl)benzamide: : Missing the nitro and nitroso functionalities.
Methyl 4-aminobenzoate: : Does not have nitro, nitroso, or pyridinyl substitutions.
List of Similar Compounds
Ethyl 3-nitrobenzoate
N-(pyridin-2-yl)benzamide
Methyl 4-aminobenzoate
Ethyl 3-(4-nitrobenzamido)propanoate
This compound stands out for its complex structure, offering unique opportunities for chemical and biological research.
Properties
Molecular Formula |
C18H19N5O6 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
ethyl 3-[[4-[methyl(nitroso)amino]-3-nitrobenzoyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C18H19N5O6/c1-3-29-17(24)9-11-22(16-6-4-5-10-19-16)18(25)13-7-8-14(21(2)20-26)15(12-13)23(27)28/h4-8,10,12H,3,9,11H2,1-2H3 |
InChI Key |
ZPPBXRSWGYFODS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)N(C)N=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(4-Methyl-6-phenylpyridazin-3-yl)oxypropyl]morpholine](/img/structure/B15354080.png)
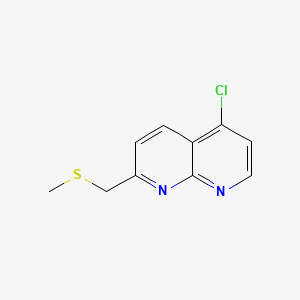
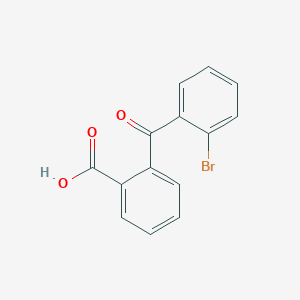

![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine + N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)-1-propyl]-glycine (Mixture of Isomers)](/img/structure/B15354101.png)
![2,5-Dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15354106.png)
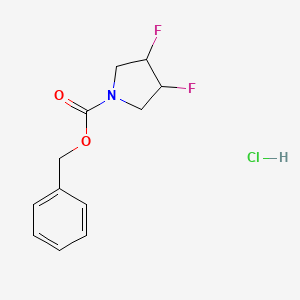
![4-[(3-Hydroxy-3-methylbutyl)sulfonyl]benzenesulfonamide](/img/structure/B15354117.png)
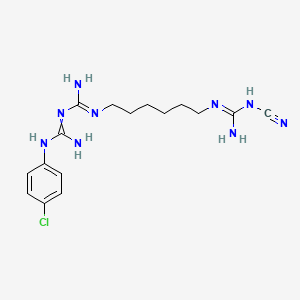
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15354149.png)

